1-(2,3-difluorophenyl)propan-2-amine hydrochloride
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Overview
Description
1-(2,3-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H11F2N·HCl It is characterized by the presence of a difluorophenyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-difluorophenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzene.
Alkylation: The 2,3-difluorobenzene undergoes alkylation with a suitable alkylating agent, such as 2-bromopropane, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to form the amine derivative.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,3-Difluorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)propan-2-amine Hydrochloride
- 1-(3,4-Difluorophenyl)propan-2-amine Hydrochloride
- 1-(2,3-Dichlorophenyl)propan-2-amine Hydrochloride
Comparison: 1-(2,3-Difluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of fluorine atoms can enhance metabolic stability and alter the compound’s pharmacokinetic properties.
Properties
CAS No. |
2680531-66-0 |
---|---|
Molecular Formula |
C9H12ClF2N |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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